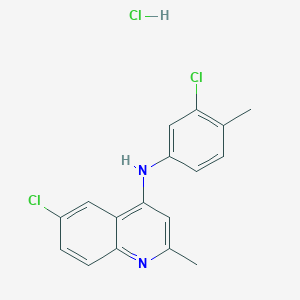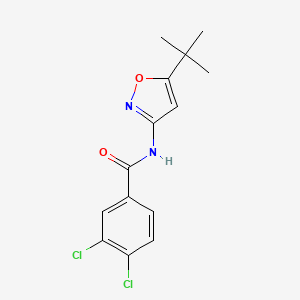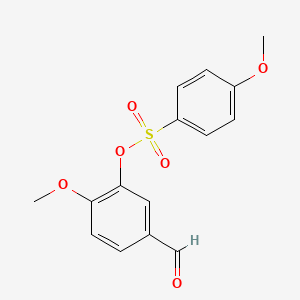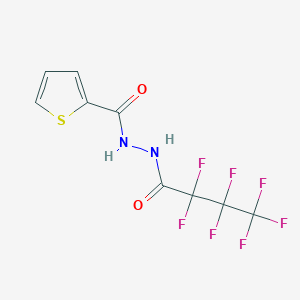
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential as an anti-malarial drug due to its ability to inhibit the growth of the Plasmodium falciparum parasite. However, recent research has also shown that CQ has other potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves its ability to inhibit the growth of the Plasmodium falciparum parasite by accumulating in its acidic food vacuoles. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is a weak base that becomes protonated in the acidic environment of the vacuole, leading to its accumulation. This accumulation disrupts the normal functioning of the vacuole and prevents the breakdown of hemoglobin, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes and reduce the release of cytokines, which are involved in inflammation. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action, making it a useful tool for studying various biological processes. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is also readily available and relatively inexpensive. However, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride also has limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its anti-malarial properties may interfere with the growth of other organisms, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride. One area of research involves its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have neuroprotective properties and may have potential as a therapeutic agent. Another area of research involves its potential as an anti-cancer agent. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research. Finally, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride may have potential as a tool for studying autophagy, a process involved in cell survival and death. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit autophagy and may be useful in studying its role in various biological processes.
Synthesemethoden
The synthesis of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves a series of chemical reactions that start with the condensation of 3-chloro-4-methyl aniline and 2-methyl-4-chloroquinoline. The resulting product is then hydrolyzed and purified to obtain the final compound, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its anti-malarial properties. It works by accumulating in the acidic food vacuoles of the Plasmodium falciparum parasite, thereby preventing the breakdown of hemoglobin and ultimately leading to the death of the parasite. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to have potential applications in other scientific fields, such as cancer research and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2.ClH/c1-10-3-5-13(9-15(10)19)21-17-7-11(2)20-16-6-4-12(18)8-14(16)17;/h3-9H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBIGDTTPMVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6810154 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)


![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)


![5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4881352.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)